molecular formula C12H11FOS B7874520 4-Fluoro-3-methylphenyl-(3-thienyl)methanol

4-Fluoro-3-methylphenyl-(3-thienyl)methanol

Cat. No.: B7874520
M. Wt: 222.28 g/mol
InChI Key: RTBHOLJDODKZMJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenyl-(3-thienyl)methanol is a specialized organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a thienyl group attached to a phenyl ring with a hydroxyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenyl-(3-thienyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 4-fluoro-3-methylphenyl with a thienyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the efficient use of reagents and minimizing by-products are key considerations in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate, often used under acidic conditions.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid or ketone.

  • Reduction: The major product is often the corresponding alkane or amine.

  • Substitution: The major products include various substituted phenyl derivatives.

Scientific Research Applications

4-Fluoro-3-methylphenyl-(3-thienyl)methanol has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methylphenyl-(3-thienyl)methanol exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4-Fluoro-3-methylphenyl-(3-thienyl)methanol is unique due to its specific combination of functional groups. Similar compounds include:

  • 3-Fluoro-4-methylphenyl-(3-thienyl)methanol: Similar structure but with a different position of the fluorine atom.

  • 4-Fluoro-3-methylphenyl-(2-thienyl)methanol: Similar structure but with a different position of the thienyl group.

  • 4-Fluoro-3-methylphenol: Lacks the thienyl group.

These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.

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Biological Activity

4-Fluoro-3-methylphenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorine atom and a thienyl group attached to a phenolic structure, which can significantly influence its biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with pain, inflammation, and possibly cancer progression.
  • Cell Cycle Interference : Some studies suggest that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. For example, derivatives of thienyl compounds have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC).

CompoundCell LineIC50 (µM)Mechanism
This compoundA549TBDApoptosis induction
3-Thienyl derivativesNCI-H231.48 - 47.02Cell cycle arrest

Antimicrobial Activity

Some studies have explored the antimicrobial properties of thienyl-containing compounds. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that thienyl derivatives can inhibit the growth of cancer cell lines such as A549 and NCI-H23. The IC50 values for these compounds range from low micromolar concentrations, indicating potent activity.
  • Animal Models : Animal studies involving related compounds have shown significant reductions in tumor size when administered in conjunction with standard chemotherapy agents. These findings suggest a synergistic effect that could enhance therapeutic outcomes.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FOS/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBHOLJDODKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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